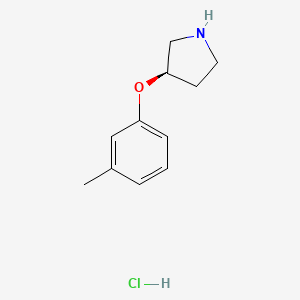

(R)-3-(3-Methylphenoxy)pyrrolidine HCl

Übersicht

Beschreibung

®-3-(3-Methylphenoxy)pyrrolidine HCl is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 3-methylphenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylphenoxy)pyrrolidine HCl typically involves the reaction of ®-3-(3-Methylphenoxy)pyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Methylphenoxy)pyrrolidine HCl may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(3-Methylphenoxy)pyrrolidine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions where the phenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(R)-3-(3-Methylphenoxy)pyrrolidine HCl, with the chemical formula C11H16ClNO, features a pyrrolidine ring substituted with a 3-methylphenoxy group. This unique structure contributes to its biological activity and potential therapeutic uses.

Histamine H3 Receptor Antagonism

Research indicates that compounds similar to this compound exhibit antagonistic effects on the histamine H3 receptor (H3R). These effects can lead to increased dopamine levels in the brain, making these compounds potential candidates for treating neurodegenerative diseases such as Parkinson's disease (PD). A study demonstrated that certain derivatives showed significant inhibition of MAO B activity, leading to enhanced dopamine content in rat models .

Antidepressant Activity

The compound has shown promise in modulating neurotransmitter systems, particularly through weak serotonin and norepinephrine reuptake inhibition. This suggests a potential role in treating depression and anxiety disorders .

Antidiabetic Properties

Recent studies have explored the antidiabetic effects of pyrrolidine derivatives. Compounds with similar structures have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels by promoting glucose uptake in muscle and adipose tissues . This mechanism could position this compound as a candidate for further investigation in diabetes management.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest moderate activity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Sedative and Analgesic Effects

Recent investigations into the sedative properties of pyrrolidine derivatives have indicated that they may possess anxiolytic effects and influence locomotor activity in animal models. These findings suggest that this compound could be explored for its potential use in managing anxiety and pain disorders .

Data Table: Summary of Applications

Case Study 1: Neuropharmacological Effects

A study on a derivative similar to this compound demonstrated significant antagonistic properties at the H3 receptor, leading to increased dopamine levels in rat models. This suggests potential applications in treating neurodegenerative diseases like PD.

Case Study 2: Antidiabetic Efficacy

In vitro assays showed that pyrrolidine derivatives effectively stimulated glucose uptake in muscle cells, highlighting their potential as antidiabetic agents. Further research is needed to confirm these findings in clinical settings.

Wirkmechanismus

The mechanism of action of ®-3-(3-Methylphenoxy)pyrrolidine HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-(3-Methylphenoxy)pyrrolidine: The parent compound without the hydrochloride salt.

(S)-3-(3-Methylphenoxy)pyrrolidine HCl: The enantiomer of the compound with different stereochemistry.

3-(3-Methylphenoxy)pyrrolidine: A similar compound lacking the specific ® configuration.

Uniqueness

®-3-(3-Methylphenoxy)pyrrolidine HCl is unique due to its specific ® configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in research for studying stereochemistry-dependent effects and developing enantioselective processes.

Biologische Aktivität

(R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (R)-3-(3-Methylphenoxy)pyrrolidine HCl

- Molecular Formula : C11H16ClNO

- CAS Number : 24795650

- Molecular Weight : 215.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may act as a partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptor Interaction : It has been suggested that this compound can interact with serotonin receptors, potentially impacting mood and anxiety levels.

Anticancer Properties

Recent studies have shown that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

The compound's mechanism in inhibiting cancer cell proliferation involves the inhibition of PARP enzymes, which play a critical role in DNA repair processes. This inhibition leads to increased cancer cell sensitivity to DNA-damaging agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by:

- Reducing oxidative stress in neuronal cells.

- Enhancing synaptic plasticity and cognitive function through modulation of neurotransmitter systems.

Case Studies

-

Study on Anticancer Activity :

A study published in MDPI explored the anticancer effects of several compounds similar to this compound. The findings indicated that compounds with similar structures exhibited significant PARP inhibition, with IC50 values comparable to established drugs like veliparib and olaparib, highlighting the potential of this compound in cancer therapy . -

Neuroprotective Study :

Another investigation assessed the neuroprotective properties of pyrrolidine derivatives, including this compound. Results suggested that these compounds could protect against glutamate-induced toxicity in neuronal cultures, indicating their potential for treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(3R)-3-(3-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOQGEAVFSGTCW-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)O[C@@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.